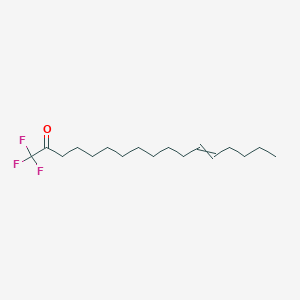
N-(2-Hydroxy-5-methylphenyl)-4-methyl-3-nitrobenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Hydroxy-5-methylphenyl)-4-methyl-3-nitrobenzene-1-sulfonamide is a complex organic compound with a unique structure that includes both nitro and sulfonamide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxy-5-methylphenyl)-4-methyl-3-nitrobenzene-1-sulfonamide typically involves multiple steps. One common method starts with the nitration of 4-methylbenzenesulfonamide to introduce the nitro group. This is followed by a coupling reaction with 2-hydroxy-5-methylphenylamine under controlled conditions to form the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous synthesis techniques to optimize yield and reduce costs. Catalysts such as Cu/γ-Al2O3 can be used to enhance the reaction efficiency and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Hydroxy-5-methylphenyl)-4-methyl-3-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction of the nitro group can lead to the formation of amines.
Substitution: The sulfonamide group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields amines, while oxidation can produce sulfonic acids or other oxidized derivatives .
Wissenschaftliche Forschungsanwendungen
N-(2-Hydroxy-5-methylphenyl)-4-methyl-3-nitrobenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(2-Hydroxy-5-methylphenyl)-4-methyl-3-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Hydroxy-5-methylphenyl)-3-phenylpropanamide: Known for its ability to activate the ATF6 arm of the unfolded protein response.
2-Hydroxy-5-methoxyphenylphosphonic acid: Used in complexation studies and has applications in medicine and agriculture.
Uniqueness
N-(2-Hydroxy-5-methylphenyl)-4-methyl-3-nitrobenzene-1-sulfonamide is unique due to its combination of nitro and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
920527-29-3 |
|---|---|
Molekularformel |
C14H14N2O5S |
Molekulargewicht |
322.34 g/mol |
IUPAC-Name |
N-(2-hydroxy-5-methylphenyl)-4-methyl-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C14H14N2O5S/c1-9-3-6-14(17)12(7-9)15-22(20,21)11-5-4-10(2)13(8-11)16(18)19/h3-8,15,17H,1-2H3 |
InChI-Schlüssel |
VJEKWKYUMVZVJL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)O)NS(=O)(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[Di(propan-2-yl)silanediyl]bis(methylphosphane)](/img/structure/B14196876.png)
![1-(2-Ethoxyethyl)-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14196887.png)
![6-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14196893.png)
![[5-(4-Phenylcyclohexylidene)pent-4-en-1-yl]benzene](/img/structure/B14196894.png)

![2-Phenyl-1-[4-(1-phenylethyl)piperazin-1-yl]butan-1-one](/img/structure/B14196920.png)
(prop-2-en-1-yl)silane](/img/structure/B14196928.png)
![3-(1,3-benzodioxol-4-yl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide](/img/structure/B14196931.png)
![2,2'-(Propane-2,2-diyl)bis[5-(2,4,6-trimethylphenyl)-1H-pyrrole]](/img/structure/B14196937.png)
![1H-Pyrazole, 4-[4-[3-(1-azetidinyl)-1-(4-chlorophenyl)propyl]phenyl]-](/img/structure/B14196943.png)



